
咖啡酸苯乙酯
描述
Caffeic Acid Phenethyl Ester (CAPE) is a natural phenolic chemical compound. It is the ester of caffeic acid and phenethyl alcohol . CAPE is a phenylpropanoid found in propolis, showing significant biological activities, including neuroprotective activity by modulating the Nrf2 and NF-κB pathways, promoting antioxidant enzyme expression, and inhibiting proinflammatory cytokine expression . It is also known to have antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties .
Synthesis Analysis
CAPE is synthesized by base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in HMPA (hexamethylphosphoramide) and recrystallized from benzene . This reaction has been reported to give a high yield (ca. 70%) of product .
Molecular Structure Analysis
The structure of CAPE, C17H16O4·1/2C6H6, was confirmed by single crystal X-ray diffraction . The crystals are triclinic, space group P1 ̄, Z=2, unit cell dimension a=5.8129 (9)Å, b=11.122 (2)Å, c=13.226 (2)Å, α=97.080 (3)°, β=101.467 (3)°, γ=95.405 (3)°, V=825.4 (2)Å3, Dcalc=1.301g/cm3, F(000)=342 .
Chemical Reactions Analysis
The chemical reactions of CAPE involve its synthesis from caffeic acid and phenethyl alcohol via acid-catalyzed esterification using p-toluenesulfonic acid as a catalyst, and via the coupling reaction with dicyclohexylcarbodiimide (DCC) as a coupling agent .
Physical And Chemical Properties Analysis
The physical and chemical properties of CAPE are closely related to its molecular structure. It is a phenolic compound with an ester bond, which is cleaved by intracellular esterases following its easy access into the cell due to its high cell permeability, releasing the effective caffeic acid .
科学研究应用
抗氧化和抗炎特性:CAPE 抑制 5α-脂氧合酶并表现出强大的抗氧化特性,有效阻断人中性粒细胞和黄嘌呤/黄嘌呤氧化酶系统中活性氧的产生 (Sud’ina 等,1993).
抗癌活性:它通过 β-catenin/T 细胞因子信号通路诱导结肠癌细胞的生长停滞和凋亡 (Xiang 等,2006)。CAPE 以其抗肿瘤特性以及免疫调节和抗炎作用而闻名 (Zhang 等,2014),并且是人白血病 HL-60 细胞中有效的凋亡诱导剂 (Chen 等,2001).
神经保护作用:CAPE 通过涉及血红素加氧酶-1 和脑源性神经营养因子的机制保护黑质多巴胺能神经元 (Kurauchi 等,2012).
抗病毒治疗的潜力:它显示出作为抗 HCV 化疗药物的希望,与其他抗病毒剂联合使用时具有协同作用 (Shen 等,2013).
化疗中的佐剂:CAPE 增强治疗效果并减轻化疗引起的毒性,使其成为一种用途广泛的治疗活性多酚 (Murtaza 等,2014).
抗菌特性:表现出抗病毒、抗菌、抗真菌和抗肿瘤特性,对各种病原体有效 (Akyol 等,2013).
生物合成:对 CAPE 及其衍生物的生物合成的研究具有潜在的治疗应用 (Wang 等,2017).
放射保护和放射增敏作用:CAPE 作为放射保护剂和放射增敏剂,根据组织类型调节辐射反应 (Anjaly & Tiku,2018).
抑制肿瘤转移:CAPE 抑制血管生成、肿瘤侵袭和转移,具有作为抗转移剂的潜力 (Liao 等,2003).
伤口愈合和免疫调节活性:其广泛的生物学特性包括伤口愈合和免疫调节活性 (Batoryna 等,2021).
作用机制
CAPE exhibits its bioactivities by acting on various molecular targets. It is known to induce leukocyte apoptosis, modulate nuclear factor-kappa B, and suppress acute inflammation . It also affects the Nrf2 and NF-κB signaling pathways implicated in oxidative and inflammatory damage underlying neurodegeneration .
安全和危害
属性
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid phenethyl ester | |
CAS RN |
115610-29-2, 104594-70-9 | |
| Record name | (E)-Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID PHENETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




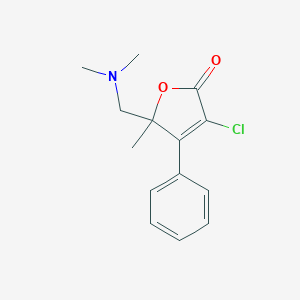
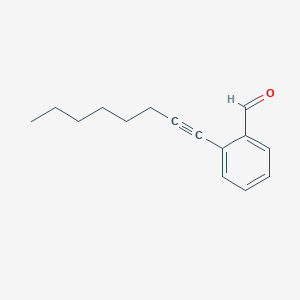
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)

![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)

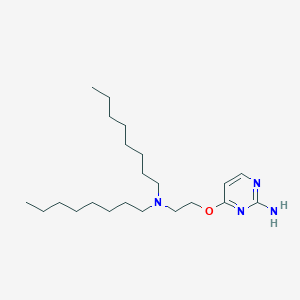
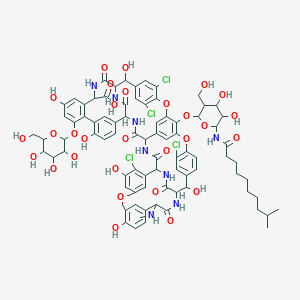
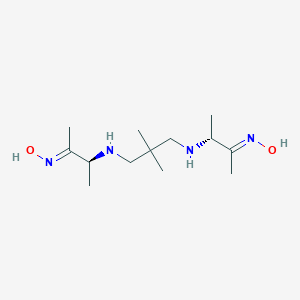
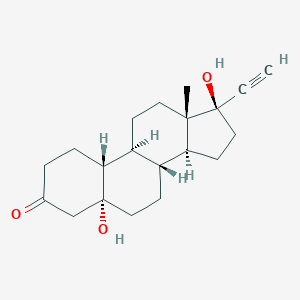
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)